Glycerol trivalerate

Description

Properties

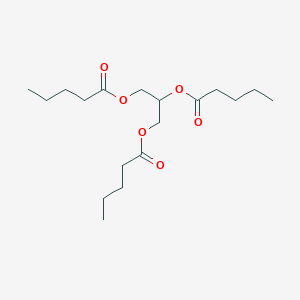

IUPAC Name |

2,3-di(pentanoyloxy)propyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O6/c1-4-7-10-16(19)22-13-15(24-18(21)12-9-6-3)14-23-17(20)11-8-5-2/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJLFHDNXGAZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(COC(=O)CCCC)OC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977539 | |

| Record name | Propane-1,2,3-triyl tripentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-68-8 | |

| Record name | Trivalerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol trivalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2,3-triyl tripentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl trivalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIVALERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9J25OS07L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to Glycerol Trivalerate for Research Applications

Foreword: Unveiling the Potential of a Versatile Triglyceride

In the dynamic landscape of scientific research, particularly in drug development and materials science, the selection of appropriate excipients and model compounds is paramount to success. Among the myriad of available options, glycerol trivalerate, also known as trivalerin, emerges as a molecule of significant interest. As a medium-chain triglyceride, it possesses a unique combination of physicochemical properties that render it a valuable tool for researchers. This guide is intended to serve as a comprehensive technical resource for scientists and professionals, offering not just a compilation of data, but a deeper understanding of the causality behind its application and the methodologies to effectively harness its potential. We will delve into its core properties, explore its diverse applications with practical protocols, and provide the necessary analytical frameworks for its characterization. Our goal is to empower researchers with the knowledge to confidently and innovatively utilize this compound in their endeavors.

Section 1: Fundamental Physicochemical Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the key physicochemical parameters of this compound, providing a solid foundation for its use in various research contexts.

Identification and Nomenclature

This compound is systematically known as 2,3-di(pentanoyloxy)propyl pentanoate. It is a triester formed from the esterification of a glycerol backbone with three molecules of valeric acid (pentanoic acid).

| Identifier | Value | Source(s) |

| CAS Number | 620-68-8 | [1][2] |

| Molecular Formula | C18H32O6 | [1][2] |

| Molecular Weight | 344.44 g/mol | [1][2] |

| Synonyms | Trivalerin, Glycerol tripentanoate, Tripentanoin | [1][3] |

Core Physical Properties

The physical state and related properties of this compound are crucial for its handling, formulation, and processing.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow liquid | Room Temperature | [4] |

| Density | 1.002 g/mL | 20 °C | [1][2] |

| Refractive Index | 1.439 | 20 °C | [1] |

| Boiling Point | 386.9 °C (Predicted) | 760 mmHg | [1] |

| Melting Point | Not definitively reported; expected to be low | - | [1] |

| Viscosity | Moderate; specific data not readily available | - | [4] |

Note: The melting point of triglycerides is influenced by the chain length and saturation of the fatty acids. As a medium-chain triglyceride, this compound is a liquid at room temperature with an expectedly low melting point.

Solubility Profile: A Key to Formulation

The solubility of this compound dictates its utility in various solvent systems and is a critical parameter for formulation development. It is generally characterized by its lipophilic nature.

-

Aqueous Solubility : Triglycerides are generally considered insoluble in water due to the hydrophobic nature of their long fatty acid chains far exceeding the slightly hydrophilic character of the ester linkages.[5]

-

Organic Solvents : this compound is soluble in many organic solvents.[4] While specific quantitative data is not widely available, triglycerides with shorter fatty acid chains, like this compound, tend to be more soluble in polar organic solvents like ethanol compared to their long-chain counterparts.[6][7] They are also expected to be soluble in non-polar and weakly polar solvents.[7]

-

DMSO : While specific data for this compound is scarce, medium-chain triglycerides generally exhibit some solubility in DMSO.[8]

Stability and Reactivity

Understanding the stability of this compound is essential for predicting its shelf-life and compatibility with other substances.

-

General Stability : It is stable under normal storage conditions.[4]

-

Hydrolysis : As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bonds to yield glycerol and valeric acid. This reaction is catalyzed by both acids and bases and is accelerated at elevated temperatures.[4][9] The rate of hydrolysis is dependent on the pH of the medium.[10][11][12][13]

-

Transesterification : It can undergo transesterification in the presence of other alcohols, leading to the exchange of the valerate groups. This reaction can also be catalyzed by acids or bases.[4]

Section 2: Applications in Research and Development

The unique physicochemical properties of this compound make it a versatile tool in several research areas. This section explores its primary applications and provides illustrative protocols.

Drug Delivery: A Vehicle for Poorly Soluble Compounds

One of the most promising applications of this compound is in the formulation of lipid-based drug delivery systems, particularly for compounds with poor aqueous solubility.[14][15] As a medium-chain triglyceride, it can act as an oily phase in self-emulsifying drug delivery systems (SEDDS).[16]

Caption: A logical workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

This protocol provides a general framework for preparing a simple SEDDS formulation using this compound as the oil phase. The specific ratios of components will need to be optimized for the particular drug candidate.

-

Component Selection :

-

Oil Phase : this compound.

-

Surfactant : Select a surfactant with a high Hydrophilic-Lipophilic Balance (HLB) value (typically >12), such as Tween 80 or Cremophor EL.[15]

-

Co-solvent/Co-surfactant : A co-solvent like ethanol or a co-surfactant like Transcutol P can be used to improve drug solubility and the spontaneity of emulsification.

-

-

Drug Solubility Determination :

-

Determine the saturation solubility of the active pharmaceutical ingredient (API) in this compound, the chosen surfactant, and the co-solvent individually.

-

Add an excess amount of the API to a known volume of each excipient in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium.

-

Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).

-

-

Formulation Preparation :

-

Based on the solubility data, prepare various formulations by mixing this compound, the surfactant, and the co-solvent in different ratios.

-

Accurately weigh the components into a glass vial.

-

Heat the mixture gently (if necessary) to ensure homogeneity.

-

Add the desired amount of the API to the excipient mixture and stir until a clear solution is obtained.

-

-

Self-Emulsification Assessment :

-

Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of an aqueous medium (e.g., distilled water or simulated gastric fluid) in a beaker with gentle agitation.

-

Visually observe the formation of the emulsion. A rapid formation of a clear or bluish-white emulsion indicates good self-emulsification.

-

-

Characterization :

-

Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).

-

Determine the zeta potential to assess the stability of the emulsion.

-

Conduct in vitro drug release studies using a dialysis bag method or a USP dissolution apparatus.

-

Polymer Science: A Bio-based Plasticizer

This compound can be employed as a plasticizer for various polymers, particularly bio-based and biodegradable polymers like poly(hydroxyalkanoates) (PHAs) and poly(vinyl chloride) (PVC).[17][18][19][20][21] Plasticizers are added to polymers to increase their flexibility, workability, and durability.

Caption: The mechanism of action of a plasticizer in a polymer matrix.

This protocol outlines the solvent casting method for preparing a polymer film plasticized with this compound.

-

Materials :

-

Polymer : e.g., Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).

-

Solvent : A suitable solvent for the polymer (e.g., chloroform or dichloromethane).

-

Plasticizer : this compound.

-

-

Polymer Solution Preparation :

-

Dissolve a known amount of the polymer in the chosen solvent with stirring. Gentle heating may be required to facilitate dissolution.

-

-

Addition of Plasticizer :

-

Calculate the desired amount of this compound based on the weight percentage relative to the polymer (e.g., 10%, 20% w/w).

-

Add the this compound to the polymer solution and stir until a homogeneous mixture is obtained.

-

-

Film Casting :

-

Pour the polymer-plasticizer solution into a flat, level petri dish or onto a glass plate.

-

Allow the solvent to evaporate slowly in a fume hood at room temperature. Covering the casting surface with a perforated lid can help control the evaporation rate and prevent the formation of defects in the film.

-

-

Drying and Characterization :

-

Once the film is formed and appears dry, place it in a vacuum oven at a slightly elevated temperature (below the polymer's melting point) to remove any residual solvent.

-

Characterize the resulting film for its mechanical properties (e.g., tensile strength, elongation at break), thermal properties (e.g., glass transition temperature using DSC), and morphology (e.g., using SEM).

-

Section 3: Analytical Methodologies

Accurate and reliable analytical methods are crucial for the quality control and characterization of this compound and its formulations.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the analysis of this compound.

-

HPLC : Since this compound lacks a strong chromophore, HPLC analysis typically requires a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[22][23][24][25][26] Alternatively, derivatization to introduce a UV-active moiety can be employed for detection with a UV detector.[23][24]

-

GC : Gas chromatography is a suitable method for purity assessment, often coupled with a Flame Ionization Detector (FID).

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index (RI) |

| Injection Volume | 20 µL |

Note: This is a starting point, and method optimization will be necessary for specific applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

-

¹H NMR : The proton NMR spectrum provides information about the different types of protons in the molecule, including those on the glycerol backbone and the valerate chains.[27]

-

¹³C NMR : The carbon-13 NMR spectrum confirms the number and types of carbon atoms present in the molecule.[27][28][29][30]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Glycerol backbone protons (CH and CH₂) will appear in the range of 4.0-5.5 ppm.

-

Protons of the valerate chains will be observed in the upfield region (approximately 0.9-2.3 ppm).

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Carbonyl carbons of the ester groups will resonate around 172-174 ppm.

-

Carbons of the glycerol backbone will be in the range of 60-70 ppm.

-

Alkyl carbons of the valerate chains will appear in the upfield region (approximately 13-34 ppm).[28]

Section 4: Safety and Handling

While this compound is generally considered to be of low toxicity, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Storage : Store in a tightly sealed container in a cool, dry place.

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Building Block for Innovation

This compound stands out as a valuable and versatile compound for researchers in diverse scientific disciplines. Its well-defined physicochemical properties, coupled with its utility as a drug delivery vehicle and a bio-based plasticizer, make it an attractive choice for a wide range of applications. This guide has aimed to provide not only the essential technical data but also the practical insights and methodological frameworks necessary for its effective utilization. As research continues to evolve, the innovative applications of this compound are poised to expand, further solidifying its role as a key enabling molecule in scientific advancement.

References

- 1. lookchem.com [lookchem.com]

- 2. 620-68-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Trivalerin | C18H32O6 | CID 69287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-374017) | 620-68-8 [evitachem.com]

- 5. quora.com [quora.com]

- 6. DSpace [dr.lib.iastate.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. webassign.net [webassign.net]

- 10. THE EFFECT OF TEMPERATURE ON THE RATE OF HYDROLYSIS OF TRIGLYCERIDES BY PANCREATIC LIPASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Structural Framework for Developing Self-emulsifying Drug Delivery System through Quality by Design Approach [wisdomlib.org]

- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medium-chain triglyceride - Wikipedia [en.wikipedia.org]

- 17. EP1818356B1 - Use of triglycerides as plasticizer for polyolefines - Google Patents [patents.google.com]

- 18. aidic.it [aidic.it]

- 19. researchgate.net [researchgate.net]

- 20. US8476350B2 - Triglyceride plasticizer and process of making - Google Patents [patents.google.com]

- 21. US8299281B2 - Process for making triglyceride plasticizer from crude glycerol - Google Patents [patents.google.com]

- 22. wseas.us [wseas.us]

- 23. researchgate.net [researchgate.net]

- 24. HPLC Derivatization and Quantitative Analysis of Glycerol | SIELC Technologies [sielc.com]

- 25. Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Simple and Effective HPLC Method for Elucidating Glycerol Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 28. spectrabase.com [spectrabase.com]

- 29. Glycerol tristearate(555-43-1) 13C NMR spectrum [chemicalbook.com]

- 30. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000131) [hmdb.ca]

An In-depth Technical Guide to Glycerol Trivalerate (CAS 620-68-8) for Researchers and Drug Development Professionals

Introduction

Glycerol trivalerate, also known as trivalerin, is a triglyceride molecule that holds significant interest across various scientific disciplines, including pharmaceuticals, food science, and material science. It is comprised of a glycerol backbone esterified with three molecules of valeric acid (pentanoic acid). Its unique physicochemical properties, stemming from its medium-chain fatty acid constituents, make it a versatile compound with a growing number of applications. This guide provides a comprehensive technical overview of this compound, covering its synthesis, purification, analytical characterization, and key applications, with a particular focus on its relevance to researchers and professionals in drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 620-68-8 | [1][2] |

| Molecular Formula | C₁₈H₃₂O₆ | [1] |

| Molecular Weight | 344.44 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 386.9 °C at 760 mmHg | [1][2] |

| Density | 1.002 g/mL at 20 °C | [1][2] |

| Refractive Index | n20/D 1.439 | [1][2] |

| Solubility | Soluble in organic solvents; limited solubility in water | [3] |

Synthesis and Purification

The primary route for synthesizing this compound is through the direct esterification of glycerol with valeric acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water, a byproduct of the reaction.

Causality of Experimental Choices in Synthesis

The choice of catalyst, reaction temperature, and method for water removal are critical parameters that influence the reaction rate, yield, and purity of the final product. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed to protonate the carbonyl oxygen of valeric acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of glycerol.[4] Elevated temperatures are used to increase the reaction kinetics.[1] The removal of water, often achieved through azeotropic distillation with a suitable solvent like toluene or by applying a vacuum, is essential to shift the reaction equilibrium towards the formation of the triester, in accordance with Le Chatelier's principle.[4]

Experimental Protocol: Laboratory-Scale Synthesis of this compound

Materials:

-

Glycerol (1.0 mol)

-

Valeric acid (3.3 mol, 10% excess)

-

p-Toluenesulfonic acid monohydrate (0.03 mol, catalyst)

-

Toluene (250 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add glycerol, valeric acid, p-toluenesulfonic acid, and toluene.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted valeric acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[3][5]

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of this compound. Due to its relatively high boiling point, derivatization to more volatile compounds, such as trimethylsilyl (TMS) ethers or acetate esters, can be employed to improve chromatographic performance, although direct analysis is also possible with appropriate high-temperature columns.[6][7]

Table 2: Typical GC-FID Parameters for this compound Analysis

| Parameter | Value |

| Column | High-temperature capillary column (e.g., 5% phenyl methyl silicone) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temperature 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Derivatization (optional) | Silylation with BSTFA/TMCS or acetylation with acetic anhydride/pyridine |

Spectroscopic Methods

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the this compound molecule. The spectrum will be characterized by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically around 1740 cm⁻¹. Other significant peaks include the C-O stretching vibrations of the ester group and the C-H stretching and bending vibrations of the alkyl chains.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons and the protons of the valeric acid chains. The methylene protons adjacent to the ester carbonyl will appear as a triplet, and the other methylene protons will be visible as multiplets. The glycerol backbone protons will appear as a complex multiplet.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the ester carbonyl carbon around 173 ppm. The carbons of the glycerol backbone and the valeric acid chains will also have distinct chemical shifts.

Applications in Research and Drug Development

This compound's biocompatibility and its nature as a medium-chain triglyceride make it a valuable tool in various research and development applications.[10]

-

Substrate for Lipase Activity: It serves as a standard substrate for determining the activity of lipases, enzymes that hydrolyze fats. This is particularly relevant in food science, for example, in the analysis of cheese ripening.[11]

-

Drug Delivery Vehicle: As a triglyceride, it can be formulated into emulsions, microemulsions, and nanoparticles to serve as a carrier for lipophilic drugs, potentially enhancing their solubility, stability, and bioavailability.[10][12] Glycerol-based polymers are also being investigated as carriers for drug delivery.[8]

-

Prodrug Design: The glycerol backbone can be used as a scaffold to which drug molecules are attached via ester linkages, creating prodrugs. These prodrugs can be designed for controlled release, as the ester bonds are susceptible to hydrolysis by endogenous esterases.

-

Emulsifier and Stabilizer: In pharmaceutical formulations, it can act as an emulsifier and stabilizer in creams, lotions, and other topical preparations.[3]

-

Plasticizer: In the development of polymeric drug delivery systems, it can be used as a biocompatible plasticizer to improve the flexibility and durability of the polymer matrix.[3]

Metabolism and Toxicology

Metabolic Pathway

The in vivo metabolism of this compound is primarily initiated by the action of lipases in the gastrointestinal tract. Pancreatic lipase hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, releasing two molecules of valeric acid and one molecule of 2-monovalerin. The 2-monovalerin can then be further hydrolyzed to glycerol and another molecule of valeric acid.[13][14] The resulting glycerol and valeric acid are then absorbed by the intestinal mucosa.[15] Glycerol can enter glycolysis or gluconeogenesis, while valeric acid, a short-chain fatty acid, can be metabolized for energy or used in other metabolic pathways.[16][17]

Toxicological Profile

Specific toxicological data for this compound is limited. However, based on its metabolic products, glycerol and valeric acid, a low order of toxicity is expected. Glycerol is generally recognized as safe (GRAS) and has a high LD50 in animal studies.[18][19][20][21] Valeric acid is a naturally occurring short-chain fatty acid. A study on monovalerin and trivalerin in rats fed high-fat diets did not report any overt toxicity at the administered doses.[22][23] As with any compound, a thorough toxicological evaluation would be necessary for specific applications, particularly in pharmaceuticals.

Table 3: Acute Oral LD50 of Glycerol (as a surrogate)

| Animal | LD50 (mg/kg) | Reference(s) |

| Rat | > 4000 | [19] |

| Mouse | 4100 | [18] |

| Rabbit | 27000 | [18] |

| Guinea Pig | 7750 | [18] |

Conclusion

This compound (CAS 620-68-8) is a versatile triglyceride with a well-defined chemical structure and a favorable safety profile. Its utility as a research tool and its potential in pharmaceutical formulations, particularly in drug delivery, make it a compound of significant interest. This guide has provided a detailed overview of its synthesis, characterization, applications, and metabolism to support the endeavors of researchers and drug development professionals. A thorough understanding of its properties and behavior is crucial for its effective and safe application in innovative scientific and therapeutic contexts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. In vivo glycerol metabolism in patients with glycerol kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aocs.org [aocs.org]

- 15. Studies on the metabolism of glycerol by the small intestine in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential Metabolism of Glycerol Based on Oral versus Intravenous Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo glycerol metabolism in patients with glycerol kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 21. Toxic effects of glycerol in Swiss albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Monovalerin and trivalerin increase brain acetic acid, decrease liver succinic acid, and alter gut microbiota in rats fed high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Monovalerin and trivalerin increase brain acetic acid, decrease liver succinic acid, and alter gut microbiota in rats fed high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]

"Glycerol trivalerate" mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of Glycerol Trivalerate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as trivalerin, is a triacylglycerol molecule composed of a glycerol backbone esterified with three molecules of valeric acid. While traditionally used in industrial applications as an emulsifier and plasticizer, its significance in biological systems lies in its role as a pro-drug and a metabolic substrate.[1][2] The primary mechanism of action of this compound is not as an intact molecule, but through the biological activities of its constituent metabolites following enzymatic hydrolysis: glycerol and valeric acid . This guide provides a comprehensive technical overview of the metabolic fate of this compound and the subsequent molecular and cellular actions of its metabolites, which confer its therapeutic potential in oncology, neurology, and metabolic disorders.

Introduction: From Pro-Drug to Bioactive Metabolites

This compound (C₁₈H₃₂O₆) is a medium-chain triglyceride that serves as a stable carrier for the delivery of its bioactive components.[1] In biological systems, its action is initiated by enzymatic breakdown, a process that releases glycerol and valeric acid, a five-carbon short-chain fatty acid (SCFA). The overall mechanism can be conceptualized as a two-stage process:

-

Hydrolytic Activation: The initial and rate-limiting step is the hydrolysis of the ester bonds of this compound.

-

Divergent Biological Effects: The released glycerol and valeric acid then exert their distinct and synergistic effects through separate metabolic and signaling pathways.

This guide will deconstruct this process, offering insights into the enzymatic machinery involved, the metabolic pathways engaged, and the molecular targets modulated by its bioactive constituents.

The Initiating Step: Enzymatic Hydrolysis of this compound

The journey of this compound's action begins in the gastrointestinal tract, where it encounters digestive lipases. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of triacylglycerols.[3]

The hydrolysis is a stepwise process:

-

Pancreatic lipase exhibits positional specificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.[1][3]

-

This initial cleavage yields two molecules of valeric acid and one molecule of 2-valeroyl-glycerol (a monoacylglycerol).

-

The remaining ester bond at the sn-2 position is more resistant to pancreatic lipase but can be hydrolyzed by other enzymes, such as carboxyl ester lipase, to release the final molecule of valeric acid and glycerol.[3]

This enzymatic cascade ensures the efficient release of the bioactive components for absorption and systemic distribution.

Diagram: Enzymatic Hydrolysis Workflow

Caption: Stepwise hydrolysis of this compound by digestive lipases.

The Dual-Action Metabolites: Glycerol and Valeric Acid

Following hydrolysis, glycerol and valeric acid are absorbed and enter systemic circulation, where they engage with distinct cellular and molecular targets.

The Metabolic Role of Glycerol

Glycerol is a versatile three-carbon molecule that integrates into central energy metabolism.[4] Its metabolic fate is tissue- and context-dependent, primarily involving two major pathways:

-

Gluconeogenesis: In the liver, glycerol is a key substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. This is particularly important during fasting states.[4]

-

Glycolysis: In peripheral tissues, glycerol can be converted to glycerol-3-phosphate and then to dihydroxyacetone phosphate (DHAP), an intermediate in the glycolytic pathway, to be used for ATP production.

Beyond its role in energy production, glycerol also serves as the backbone for the synthesis of new triglycerides and phospholipids.[5] In therapeutic contexts, particularly at high concentrations, glycerol acts as an osmotic agent, which is leveraged to reduce intracranial and intraocular pressure.[6]

Diagram: Metabolic Fates of Glycerol

Caption: Divergent metabolic pathways of glycerol in the liver and peripheral tissues.

The Signaling and Epigenetic Roles of Valeric Acid

Valeric acid, a lesser-known SCFA, is emerging as a potent signaling molecule with significant therapeutic implications.[7][8] Its mechanisms of action are multifaceted, extending beyond simple energy metabolism.

A primary mechanism of valeric acid is its function as an HDAC inhibitor, with a particular selectivity for Class I HDACs, such as HDAC2 and HDAC3.[8][9]

-

Mechanism: HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, valeric acid promotes histone acetylation, resulting in a more open chromatin structure (euchromatin). This allows for the transcription of genes that may have been silenced.[8]

-

Therapeutic Implications:

-

Oncology: This epigenetic modulation can lead to the re-expression of tumor suppressor genes, inducing apoptosis and cell cycle arrest in cancer cells. Studies have demonstrated that valeric acid can suppress the development of liver cancer and inhibit the growth of breast cancer cells through this mechanism.[10][11][12]

-

Neuroprotection: In the context of neurodegenerative diseases, HDAC inhibition by valeric acid can have neuroprotective effects.[8]

-

Valeric acid acts as a signaling molecule by binding to and activating specific GPCRs, primarily Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (GPR41).[7][13] These receptors are expressed in various tissues, including immune cells, adipose tissue, and the gut.

-

Mechanism: Activation of these receptors triggers intracellular signaling cascades that can modulate inflammation, insulin sensitivity, and satiety.[13]

-

Therapeutic Implications:

-

Metabolic Diseases: By enhancing GLP-1 secretion and improving insulin sensitivity, valeric acid shows potential in managing obesity and type 2 diabetes.[7]

-

Inflammatory Conditions: It can dampen macrophage activation and lower levels of pro-inflammatory cytokines like IL-6, suggesting a role in treating inflammatory bowel disease.[7]

-

Valeric acid plays a crucial role in the gut-brain axis, exerting neuroprotective and anti-inflammatory effects.

-

Mechanism: It can cross the blood-brain barrier and directly impact the central nervous system. In models of Parkinson's disease, valeric acid has been shown to preserve dopaminergic neurons by reducing oxidative stress, suppressing microglial activation, and mitigating neuroinflammation.[7][14]

-

Therapeutic Implications: Its ability to modulate neuroinflammation and autophagy pathways makes it a promising candidate for interventions in neurodegenerative disorders.[14]

Diagram: Valeric Acid Signaling Pathways

Caption: Dual mechanism of Valeric Acid via epigenetic modulation and cell signaling.

Experimental Protocols

To investigate the mechanism of action of this compound's metabolites, specific assays are employed. Below is a foundational protocol for assessing the HDAC inhibitory activity of valeric acid in a cell-based model.

Protocol: In Vitro HDAC Activity Assay in Cancer Cells

Objective: To quantify the inhibitory effect of valeric acid on histone deacetylase activity in a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Valeric acid (sodium valerate for solubility)

-

HDAC Activity Assay Kit (Fluorometric)

-

96-well black, clear-bottom plates

-

Cell culture incubator (37°C, 5% CO₂)

-

Microplate reader with fluorescence detection capabilities

Methodology:

-

Cell Culture and Seeding:

-

Culture MCF-7 cells in supplemented DMEM until they reach 80-90% confluency.

-

Trypsinize and resuspend cells to a concentration of 2 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment with Valeric Acid:

-

Prepare a stock solution of sodium valerate in sterile water.

-

Prepare serial dilutions of valeric acid in culture medium to achieve final concentrations of 2.5 mM, 5 mM, and 10 mM.[12]

-

Include a vehicle control (medium only) and a positive control (a known HDAC inhibitor like Trichostatin A).

-

Remove the old medium from the cells and add 100 µL of the treatment or control solutions to the respective wells.

-

Incubate the plate for 48 hours.[12]

-

-

Nuclear Extract Preparation:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells and prepare nuclear extracts according to the manufacturer's protocol of the HDAC Activity Assay Kit. This typically involves using a specific lysis buffer and centrifugation to isolate the nuclear fraction.

-

Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

-

-

HDAC Activity Measurement:

-

Add equal amounts of nuclear protein from each sample to the wells of a new 96-well black plate.

-

Add the fluorogenic HDAC substrate and developer solution provided in the kit to each well.

-

Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no nuclear extract).

-

Normalize the fluorescence values to the protein concentration of each sample.

-

Calculate the percentage of HDAC inhibition for each valeric acid concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the concentration of valeric acid to determine the dose-response relationship.

-

Expected Outcome: A dose-dependent decrease in fluorescence intensity in the valeric acid-treated samples compared to the control, indicating inhibition of HDAC activity.[12]

Quantitative Data Summary

The biological effects of valeric acid are dose-dependent. The following table summarizes key concentrations and their observed effects from preclinical studies.

| Parameter | Concentration(s) | Experimental Model | Observed Effect | Reference |

| HDAC Inhibition | 2.5 mM, 5 mM, 10 mM | MCF-7 Breast Cancer Cells | Significant inhibition of HDAC activity. | [12] |

| Global DNA Methylation | 2.5 mM, 5 mM, 10 mM | MCF-7 Breast Cancer Cells | Significant decrease in global DNA methylation levels. | [12] |

| Neuroprotection | 40 mg/kg | Rotenone-induced Parkinson's model (in vivo) | Prevented lipid peroxidation and ameliorated brain antioxidant levels. | [14] |

| Anti-cancer Efficacy | Systemic administration | Orthotopic xenograft mouse models of liver cancer | Significant reduction in tumor burden and improved survival rate. | [10][11] |

Conclusion and Future Directions

The mechanism of action of this compound is a classic example of a pro-drug strategy, where the parent compound is metabolized into bioactive constituents with diverse and potent biological activities. The hydrolytic release of glycerol and valeric acid initiates a cascade of events that impact cellular energy metabolism, epigenetic regulation, and intracellular signaling.

The role of valeric acid as a potent HDAC inhibitor and signaling molecule is particularly compelling, opening up therapeutic avenues for this compound in:

-

Oncology: As an epigenetic modulator to induce apoptosis and inhibit cancer cell proliferation.

-

Neurology: As a neuroprotective agent to combat neuroinflammation and oxidative stress in neurodegenerative diseases.

-

Metabolic Disorders: As a signaling molecule to improve insulin sensitivity and modulate inflammation.

Future research should focus on the detailed pharmacokinetics of this compound to optimize its delivery and bioavailability. Furthermore, clinical trials are warranted to translate the promising preclinical findings on the therapeutic effects of its metabolites into effective treatments for a range of human diseases. The study of this compound underscores the importance of understanding the complete metabolic journey of a compound to fully elucidate its mechanism of action.

References

- 1. Buy this compound | 620-68-8 [smolecule.com]

- 2. Buy this compound (EVT-374017) | 620-68-8 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Glycerol: its metabolism and use as an intravenous energy source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glyceroneogenesis is the dominant pathway for triglyceride glycerol synthesis in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycerol: a review of its pharmacology, pharmacokinetics, adverse reactions, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]

- 8. Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Glycerol Trivalerate in Common Laboratory Solvents

Abstract: This guide provides a comprehensive technical overview of the solubility of Glycerol Trivalerate (CAS No. 620-68-8), a triacylglycerol of valeric acid. We delve into the molecular characteristics that govern its solubility, present a detailed solubility profile across a spectrum of common laboratory solvents, and provide robust, field-proven experimental protocols for precise solubility determination. This document is designed to be an essential resource for researchers, scientists, and drug development professionals who utilize this compound in their work, enabling informed solvent selection and fostering rigorous experimental design.

Introduction: Unpacking the Molecular Structure of this compound and Its Influence on Solubility

This compound, also known by synonyms such as trivalerin and glycerol tripentanoate, is the triester formed from one molecule of glycerol and three molecules of valeric (pentanoic) acid.[1][2][3] Its molecular structure, with the formula C₁₈H₃₂O₆, features a central, polar glycerol backbone connected to three medium-chain, non-polar valerate acyl chains via ester linkages.[1][2][4] This architecture is decidedly lipophilic, rendering the substance a colorless to pale yellow, oily liquid at room temperature.[1][3]

The solubility behavior of this compound is a direct consequence of this structure. The three five-carbon acyl chains create a predominantly non-polar molecule. This inherent non-polarity is the single most important factor in predicting its solubility, governed by the foundational chemical principle of "similia similibus solvuntur" or "like dissolves like." Intermolecular van der Waals forces between the acyl chains are significant, and for dissolution to occur, a solvent must be capable of overcoming these forces by establishing similarly favorable interactions.

The Theoretical Basis of Solubility: A Thermodynamic Perspective

The dissolution of a solute in a solvent is a thermodynamically driven process. The spontaneity of this process is determined by the change in Gibbs Free Energy (ΔG), which must be negative for dissolution to occur. The equation ΔG = ΔH - TΔS breaks this down into enthalpic (ΔH) and entropic (ΔS) components.

-

Enthalpy (ΔH): This term reflects the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For this compound, which is non-polar, to dissolve in a polar solvent like water, the strong hydrogen bonds between water molecules must be broken. The energy released from the weak interactions formed between water and the non-polar acyl chains is insufficient to compensate for this, resulting in a positive (unfavorable) ΔH. Conversely, when mixed with a non-polar solvent, the intermolecular forces are of a similar type and magnitude, leading to a near-zero or slightly favorable ΔH.

-

Entropy (ΔS): This term represents the change in disorder. Mixing a solute and solvent generally increases the entropy of the system, which is a favorable change. However, in the case of non-polar molecules in water, water molecules are forced to arrange themselves in an ordered cage-like structure around the non-polar molecule, a phenomenon known as the hydrophobic effect, which can lead to a decrease in entropy.

Ultimately, for this compound, the enthalpic contributions are dominant, making its solubility highly dependent on the polarity of the solvent.

Comprehensive Solubility Profile of this compound

Based on its molecular structure and the principles of thermodynamics, this compound exhibits a predictable solubility pattern across various classes of laboratory solvents.

Non-Polar Solvents

This compound is expected to be highly soluble or completely miscible in non-polar organic solvents.[1][3][5]

-

Solvent Examples: Hexane, Benzene, Toluene, Chloroform, Diethyl Ether, Carbon Tetrachloride.

-

Expertise & Causality: The intermolecular forces in these solvents are primarily London dispersion forces, which are very similar to the forces between the long acyl chains of this compound. This similarity leads to a very small enthalpy of mixing (ΔH ≈ 0), allowing the positive entropy of mixing to drive the dissolution process favorably. Fats and oils are generally soluble in these types of organic solvents.[5][6][7]

Polar Aprotic Solvents

These solvents have a dipole moment but lack acidic protons for hydrogen bonding. This compound will show a range of solubilities in this class.

-

Solvent Examples: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO).

-

Expertise & Causality: Solubility in these solvents is moderate to low. While they are polar, the absence of a strong hydrogen-bonding network makes them better solvents than their protic counterparts. Solvents like ethyl acetate and acetone, which have significant non-polar character themselves, are reasonably effective.[5] Highly polar solvents in this class, such as DMSO, are less effective due to the large polarity mismatch.[8]

Polar Protic Solvents

This compound has very limited to no solubility in polar protic solvents.[1][3]

-

Solvent Examples: Water, Methanol, Ethanol, Isopropanol.

-

Expertise & Causality: These solvents are characterized by strong hydrogen bonding. The energy required to disrupt this network is substantial. This compound cannot form hydrogen bonds and interacts only weakly with these solvents. This leads to a highly unfavorable enthalpy of mixing and results in insolubility.[9] While some triglycerides show increased solubility in aqueous ethanol solutions compared to absolute ethanol, the overall solubility remains low.[10] The hydrophobic nature of the long fatty acid chains is the primary reason for this insolubility.[9]

Summary of Expected Solubility

The following table provides a quick reference for the expected solubility of this compound in common laboratory solvents.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Chloroform | High / Miscible | "Like dissolves like"; similar intermolecular forces.[5][6] |

| Polar Aprotic | Ethyl Acetate, Acetone | Moderate to High | Can solvate the ester groups without a strong H-bond network to overcome. |

| Polar Aprotic | Acetonitrile, DMSO | Low | Significant polarity mismatch with the non-polar acyl chains.[8] |

| Polar Protic | Ethanol, Methanol | Very Low | Energy to break solvent H-bonds is too high; hydrophobic effect.[9][10] |

| Aqueous | Water | Insoluble | Strong polarity mismatch and hydrophobic effect.[1][3][9] |

Authoritative Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized and validated experimental method is essential. The "Shake-Flask Method," as described in OECD Guideline 105, is the gold standard for determining the solubility of substances in water and can be adapted for organic solvents.[11][12][13][14]

The Shake-Flask Method (Adapted from OECD Guideline 105)

Principle: This method determines the saturation mass concentration of a substance in a solvent at a given temperature. An excess of the solute is agitated with the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the saturated liquid phase is then determined by a suitable analytical technique.[11][14] This method is generally suitable for solubilities above 10 mg/L.[14][15]

Experimental Workflow Diagram:

Caption: Standard workflow for the Shake-Flask method of solubility determination.

Detailed Step-by-Step Methodology:

-

Preliminary Test: A preliminary test should be conducted to estimate the approximate solubility. This helps in determining the appropriate amount of substance to use and the required duration for achieving equilibrium.[12][15]

-

Preparation: Into at least three separate glass vessels with tight-fitting caps, add a measured volume of the solvent (e.g., 10 mL). Add an amount of this compound that is estimated to be at least five times the expected solubility to ensure an excess of undissolved solute remains.[15]

-

Equilibration: Place the sealed vessels in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a period sufficient to reach equilibrium. For lipids, this can take 24 to 72 hours. To ensure equilibrium is reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.[16]

-

Phase Separation: After agitation, allow the vessels to stand undisturbed at the same constant temperature for at least 24 hours to ensure complete separation of the undissolved solute from the saturated solution.

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from the clear, saturated liquid phase (supernatant), taking care not to disturb the excess solute.

-

To remove any suspended micro-droplets or particles, the sample should be centrifuged or filtered through a solvent-compatible membrane filter (e.g., PTFE for organic solvents).

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method. For a non-volatile compound like this, High-Performance Liquid Chromatography (HPLC) is often a suitable choice.[16][17] Gas Chromatography (GC) can also be used.

-

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, the protocol must be self-validating:

-

Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points until the concentration plateaus is crucial.

-

Mass Balance: A visual confirmation that an excess of the undissolved phase remains at the end of the experiment is necessary.

-

Reproducibility: The experiment must be performed in triplicate to calculate a mean and standard deviation, ensuring the results are statistically reliable.

Logical Framework for Solvent Selection

The choice of a solvent for this compound is dictated entirely by the intended application. The solubility data informs a logical decision-making process.

Caption: A decision-making diagram for solvent selection based on the desired process outcome.

Conclusion

The solubility of this compound is a direct function of its non-polar character, a result of its three medium-length acyl chains. It is readily soluble in non-polar organic solvents, shows limited solubility in polar aprotic solvents, and is effectively insoluble in polar protic solvents such as water.[1][3] For applications requiring precise quantitative solubility data, the internationally recognized shake-flask method provides a robust and reliable experimental framework. This guide equips researchers with both the foundational knowledge and the practical, authoritative protocols necessary to make informed and effective solvent choices when working with this compound.

References

- 1. Buy this compound (EVT-374017) | 620-68-8 [evitachem.com]

- 2. Glycerin-trivalerat ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 620-68-8: Trivalerin | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 8. echemi.com [echemi.com]

- 9. quora.com [quora.com]

- 10. DSpace [dr.lib.iastate.edu]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measuring saturation solubility in lipid excipients ⋅ Gattefossé [gattefosse.com]

The Analytical Lens: A Technical Guide to Glycerol Trivalerate as a Substrate for Lipase Activity

Introduction: The Significance of Lipase Activity and the Role of Glycerol Trivalerate

Lipases (Triacylglycerol acyl hydrolases, EC 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of triglycerides into diglycerides, monoglycerides, fatty acids, and glycerol.[1][2] This catalytic function is fundamental to lipid metabolism across a vast range of organisms, from microorganisms to humans.[1] In the realms of drug development, food science, and industrial biotechnology, the precise and reliable measurement of lipase activity is paramount. The selection of an appropriate substrate is the cornerstone of a robust lipase assay. This compound, also known as trivalerin, has emerged as a valuable substrate for these applications.[3][4][5]

This technical guide provides an in-depth exploration of this compound as a substrate for lipase activity assays. We will delve into the biochemical principles underpinning its use, present detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to employ this compound for the accurate characterization of lipase activity.

Physicochemical Properties of this compound

This compound is a triglyceride composed of a glycerol backbone esterified with three molecules of valeric acid (pentanoic acid).[3][6] Its defined chemical structure and physical properties make it a consistent and reliable substrate for enzymatic assays.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₂O₆ | [3][7] |

| Molecular Weight | 344.44 g/mol | [3][6][7] |

| CAS Number | 620-68-8 | [6][7] |

| Appearance | Liquid | [7] |

| Density | ~1.002 g/mL at 20 °C | [7] |

| Refractive Index | ~1.439 at 20 °C | [7] |

The Enzymatic Hydrolysis of this compound: A Stepwise Process

The action of lipase on this compound is a sequential hydrolysis of the ester bonds. Many lipases, such as pancreatic lipase, exhibit positional specificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone.[3] This leads to the stepwise formation of 1,2-diacylglycerol and, subsequently, 2-monoacylglycerol, with the concomitant release of valeric acid at each step.[3]

The overall reaction can be summarized as: this compound + H₂O ⇌ 1,2-Divaleroyl-glycerol + Valeric Acid 1,2-Divaleroyl-glycerol + H₂O ⇌ 2-Valeroyl-glycerol + Valeric Acid

This stepwise hydrolysis is a critical consideration in the design and interpretation of lipase assays, as the rate of fatty acid release can be influenced by the accumulation of intermediate products which can act as competitive inhibitors.[3]

Diagram: The Hydrolysis Pathway of this compound by Lipase

Caption: Stepwise hydrolysis of this compound by lipase.

Methodologies for Measuring Lipase Activity Using this compound

Several robust methods can be employed to quantify the activity of lipases using this compound as a substrate. The choice of method often depends on the required throughput, sensitivity, and available instrumentation.

The pH-Stat Titration Method: The Gold Standard

The pH-stat method is a classic and highly reliable technique for measuring lipase activity.[8] It directly quantifies the release of valeric acid by titrating it with a standardized base solution to maintain a constant pH.[8][9][10][11] The rate of base consumption is directly proportional to the rate of fatty acid release and, therefore, the lipase activity.[8]

Principle: The enzymatic hydrolysis of this compound releases valeric acid, causing a decrease in the pH of the reaction mixture. A pH-stat apparatus, consisting of a pH electrode, a titration unit, and a reaction vessel, continuously monitors the pH and adds a titrant (e.g., NaOH) to neutralize the liberated acid, thereby maintaining a constant pH.

Diagram: Workflow of the pH-Stat Method

Caption: Experimental workflow for the pH-stat lipase assay.

Detailed Protocol for the pH-Stat Method:

-

Reagent and Equipment Preparation:

-

Substrate Emulsion: Prepare an emulsion of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.0, containing 150 mM NaCl and 6 mM CaCl₂). The final concentration of this compound should be in excess to ensure zero-order kinetics.

-

Lipase Solution: Dissolve the lipase preparation in a suitable cold buffer to the desired concentration immediately before use.

-

Titrant: Prepare a standardized solution of 0.01 - 0.1 M NaOH.

-

pH-Stat System: Calibrate the pH electrode and ensure the titrator is primed and functioning correctly. Set the reaction temperature (e.g., 37°C) and the desired pH setpoint.

-

-

Assay Procedure:

-

Add a defined volume of the pre-warmed substrate emulsion to the thermostated reaction vessel.

-

Allow the system to equilibrate to the set temperature and pH.

-

Initiate the reaction by adding a known volume of the lipase solution.

-

The pH-stat will automatically start titrating with the NaOH solution to maintain the pH at the setpoint.

-

Record the volume of NaOH consumed over a specific time period (e.g., 5-10 minutes). Ensure the reaction rate is linear during this period.

-

-

Calculation of Lipase Activity:

-

Determine the rate of NaOH consumption (μmol/min) from the linear portion of the titration curve.

-

One unit (U) of lipase activity is typically defined as the amount of enzyme that releases 1 μmol of fatty acid per minute under the specified conditions.

-

Activity (U/mL) = (Rate of NaOH consumption in μmol/min) / (Volume of enzyme solution in mL)

-

Spectrophotometric and Colorimetric Assays

For higher throughput applications, spectrophotometric and colorimetric assays offer a convenient alternative to the pH-stat method. These assays indirectly measure lipase activity by quantifying one of the reaction products.

A. Quantification of Released Glycerol

This method relies on the enzymatic quantification of glycerol produced from the complete hydrolysis of this compound.

Principle: The lipase reaction is allowed to proceed for a fixed time. The reaction is then stopped, and the amount of glycerol produced is determined using a coupled enzyme assay. In this coupled reaction, glycerol is phosphorylated by glycerol kinase (GK), and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase (GPO), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.[12]

Detailed Protocol for Glycerol-Based Colorimetric Assay:

-

Lipase Reaction:

-

Prepare a reaction mixture containing the this compound substrate emulsion and the lipase sample in a microplate well.

-

Incubate at the desired temperature (e.g., 37°C) for a fixed time (e.g., 30-60 minutes).

-

Stop the reaction by heat inactivation or the addition of a specific inhibitor.

-

-

Glycerol Quantification:

-

Prepare a glycerol standard curve using known concentrations of glycerol.

-

Add a colorimetric reagent mix containing ATP, GK, GPO, peroxidase, and a chromogenic substrate (e.g., a GenieRed probe as described in some commercial kits) to the reaction wells and the standard curve wells.[12]

-

Incubate for a specified time to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[12]

-

-

Calculation of Lipase Activity:

-

Determine the concentration of glycerol produced in the lipase reaction by interpolating from the glycerol standard curve.

-

Calculate the lipase activity based on the amount of glycerol produced per unit of time.

-

B. Quantification of Released Valeric Acid via Gas Chromatography (GC)

For a direct and highly specific quantification of the released valeric acid, gas chromatography is an excellent method.[4]

Principle: After the enzymatic reaction, the free valeric acid is extracted from the reaction mixture and then quantified using a gas chromatograph equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID).

Detailed Protocol for GC-Based Assay:

-

Lipase Reaction:

-

Incubate the lipase with the this compound substrate under controlled conditions (temperature, pH, time).

-

Stop the reaction, for example, by adding acid to lower the pH and denature the enzyme.

-

-

Extraction of Valeric Acid:

-

Add an internal standard (e.g., another short-chain fatty acid not present in the sample) to the reaction mixture.

-

Extract the free fatty acids into an organic solvent (e.g., diethyl ether or hexane).

-

-

GC Analysis:

-

Inject a sample of the organic extract into the gas chromatograph.

-

Separate the fatty acids on a suitable capillary column.

-

Quantify the amount of valeric acid by comparing its peak area to that of the internal standard and a standard curve of known valeric acid concentrations.

-

-

Calculation of Lipase Activity:

-

Calculate the amount of valeric acid released during the reaction.

-

Express the lipase activity as μmol of valeric acid released per minute per mg of enzyme.

-

Data Interpretation and Considerations

-

Michaelis-Menten Kinetics: Lipase-catalyzed hydrolysis of this compound typically follows Michaelis-Menten kinetics.[3] Determining the kinetic parameters, Kₘ and Vₘₐₓ, can provide valuable insights into the enzyme's affinity for the substrate and its maximum catalytic rate.[13]

-

Substrate Emulsification: The physical state of the substrate is crucial for lipase activity. Lipases act at the lipid-water interface, and therefore, proper emulsification of the this compound is essential for reproducible results.[14] Surfactants or mechanical homogenization can be used to create a stable emulsion.

-

Product Inhibition: As the reaction progresses, the accumulation of valeric acid and intermediate glycerides can lead to product inhibition.[3] It is therefore important to measure the initial reaction rates to obtain an accurate assessment of the enzyme's activity.

-

Assay Validation: For any chosen method, it is essential to validate the assay for linearity with respect to both time and enzyme concentration. This ensures that the measured activity is directly proportional to the amount of active enzyme present.

Conclusion

This compound serves as an excellent substrate for the determination of lipase activity due to its defined chemical structure and susceptibility to enzymatic hydrolysis. The choice between the gold-standard pH-stat method and higher-throughput spectrophotometric or chromatographic techniques will depend on the specific experimental goals and available resources. By carefully considering the principles of the assay, meticulously following the protocols, and being mindful of the key parameters that can influence the results, researchers can confidently and accurately characterize lipase activity, paving the way for advancements in their respective fields.

References

- 1. Biochemistry, Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 620-68-8 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Buy this compound (EVT-374017) | 620-68-8 [evitachem.com]

- 7. 三戊酸甘油酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Flow-through pH-stat method for lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cliscent.com [cliscent.com]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

- 13. Characterization of a novel sn1,3 lipase from Ricinus communis L. suitable for production of oleic acid-palmitic acid-glycerol oleate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modeling the Catalytic Activity and Kinetics of Lipase(Glycerol-Ester Hydrolase) -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]

Glycerol Trivalerate: A Novel Probe for Unraveling Complex Lipid Dynamics in Metabolic Research

An In-Depth Technical Guide for Researchers

Abstract

The study of lipid metabolism, central to understanding metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, demands sophisticated tools to trace the intricate pathways of triglyceride synthesis, transport, and catabolism. Glycerol trivalerate (GTV), a synthetic triglyceride composed of a glycerol backbone and three valeric acid moieties, emerges as a uniquely powerful tool in this domain.[1] Its structure, featuring an odd-chain fatty acid, provides a distinct metabolic signature, enabling researchers to dissect lipid kinetics with high precision. This guide offers a comprehensive overview of the theoretical and practical applications of GTV in lipid metabolism research, detailing its biochemical basis, experimental workflows for in vivo tracer studies, advanced analytical methodologies, and its role in investigating metabolic diseases.

Introduction: The Need for Precise Tools in Lipid Research

Static measurements of plasma lipid concentrations offer only a snapshot of a highly dynamic system and are often insufficient to elucidate the underlying mechanisms of metabolic dysregulation.[2] To truly understand the pathophysiology of diseases like NAFLD, which is characterized by an imbalance between lipid acquisition and disposal, researchers require methods to quantify the rates of metabolic processes in vivo.[3] Stable isotope tracers have become indispensable for this purpose, allowing for the safe and quantitative evaluation of metabolic pathways in both preclinical models and human subjects.[2][4]

This compound (CAS: 620-68-8), also known as trivalerin or glycerol tripentanoate, is a triacylglycerol with the molecular formula C₁₈H₃₂O₆.[5][6] Its utility in research stems from the metabolic fate of its valeric acid (pentanoic acid) component. Unlike the more common even-chain fatty acids, valeric acid is an odd-chain fatty acid. Upon β-oxidation, it yields acetyl-CoA and, crucially, one molecule of propionyl-CoA. Propionyl-CoA enters the tricarboxylic acid (TCA) cycle via a distinct anaplerotic pathway, making it an ideal tracer to distinguish its metabolic products from the background of endogenous even-chain fatty acid metabolism. This guide explores the application of stable isotope-labeled GTV as a sophisticated tracer for investigating triglyceride-rich lipoprotein (TRL) kinetics, de novo lipogenesis (DNL), and fatty acid oxidation.

Biochemical Rationale: The Advantage of an Odd-Chain Triglyceride

The core strength of GTV as a metabolic tracer lies in the unique catabolism of its valeric acid chains. Understanding this pathway is fundamental to designing and interpreting tracer studies.

Hydrolysis and Absorption

Following administration, GTV is hydrolyzed by lipases in the gastrointestinal tract or in circulation (if administered intravenously as part of a lipid emulsion) into free glycerol and three molecules of valeric acid. These components are then absorbed by enterocytes or other tissues.

The Metabolic Fate of Valeric Acid

Once inside the cell, valeric acid is activated to valeryl-CoA and undergoes β-oxidation. This process generates:

-

Two molecules of Acetyl-CoA: These enter the TCA cycle or are used for biosynthetic processes, similar to products of even-chain fatty acids.

-

One molecule of Propionyl-CoA: This is the key differentiator. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the TCA cycle.

By using ¹³C-labeled GTV (e.g., [¹³C₅]-valeric acid), the labeled carbons can be tracked as they flow through these pathways, allowing for precise quantification of metabolic fluxes.

Diagram: Metabolic Pathway of this compound

The following diagram illustrates the catabolic pathway of GTV, highlighting the unique entry of propionyl-CoA into the TCA cycle.

Caption: Catabolism of this compound (GTV) and entry of its metabolites into central carbon metabolism.

Core Application: A Tracer for Triglyceride-Rich Lipoprotein (TRL) Kinetics

A primary application of labeled GTV is to measure the synthesis and secretion rate of hepatic TRLs, such as very-low-density lipoproteins (VLDL). Dysregulated VLDL metabolism is a hallmark of NAFLD, obesity, and insulin resistance.[7][8][9]

Causality Behind the Experimental Design

The goal is to trace the appearance of newly synthesized, GTV-derived triglycerides in circulating VLDL particles. By administering a stable isotope-labeled form of GTV, we can distinguish the newly secreted triglycerides from the pre-existing pool. A constant intravenous infusion is the preferred method for measuring kinetics, as it allows the tracer to reach a steady-state enrichment in the precursor pool (hepatic triglycerides), simplifying the mathematical modeling.[10] A priming dose is often administered at the start of the infusion to achieve this steady-state more rapidly.[10]

Experimental Protocol: In Vivo VLDL-TG Secretion Study

This protocol outlines a procedure for measuring VLDL-triglyceride (VLDL-TG) secretion in a rodent model.

Self-Validation: This protocol incorporates controls and steady-state validation. The measurement of tracer enrichment in the precursor pool (if possible via liver biopsy) and the validation of steady-state enrichment in the plasma product (VLDL-TG) are critical for ensuring the accuracy of the kinetic calculations.

Step-by-Step Methodology:

-

Animal Preparation:

-

Acclimate male Wistar rats (250-300g) to a controlled environment (12h light/dark cycle, standard chow) for at least one week.

-

Surgically implant a catheter into the jugular vein for tracer infusion and the carotid artery for blood sampling. Allow 3-5 days for recovery.

-

Fast animals for 5-6 hours prior to the experiment to achieve a metabolic baseline.

-

-

Tracer Preparation:

-

Synthesize or procure uniformly labeled [¹³C₅]-Glycerol Trivalerate.

-

Prepare a sterile lipid emulsion suitable for intravenous infusion. A common formulation involves sonicating the labeled GTV with a carrier triglyceride (e.g., Intralipid) and phospholipids to create stable TRL-like particles.[11]

-

The final concentration of the tracer in the emulsion should be calculated to deliver a target infusion rate.

-

-

Tracer Infusion:

-

Secure the fasted, conscious, and unrestrained rat.

-